1-Deuterioprop-1-yne
Description
Significance of Deuterated Organic Compounds in Mechanistic Studies
Deuterated organic compounds are indispensable tools in contemporary chemical research, primarily for their utility in mechanistic investigations nih.govresearchgate.netchem-station.comacs.org. The incorporation of deuterium (B1214612) atoms into a molecule can significantly alter reaction rates, a phenomenon quantified by kinetic isotope effects (KIEs) nih.govacs.orglibretexts.orgprinceton.eduepfl.ch. These effects arise from differences in zero-point energies and vibrational frequencies between C-H and C-D bonds. When the cleavage or formation of a C-H or C-D bond is involved in the rate-determining step of a reaction, a measurable kinetic isotope effect is observed (kH/kD > 1) acs.orglibretexts.orgprinceton.edu. This primary KIE provides direct evidence for the involvement of that specific bond in the rate-limiting step acs.orglibretexts.orgprinceton.edu.
Beyond primary KIEs, secondary KIEs can also offer mechanistic insights, even when the isotopically labeled bond is not directly broken or formed in the rate-determining step princeton.eduepfl.chacs.org. These effects can arise from changes in hybridization, hyperconjugation, or other subtle electronic and vibrational factors princeton.eduacs.org. Furthermore, deuterium labeling is crucial for tracing the fate of specific atoms or molecular fragments through complex reaction sequences, acting as a molecular tracer nih.govresearchgate.netsynmr.insimsonpharma.com. In NMR spectroscopy, the use of deuterated solvents (e.g., CDCl₃, DMSO-d₆) is standard practice to avoid spectral overlap with the ¹H signals of the analyte, and deuterated compounds themselves can be analyzed by ²H NMR synmr.indocbrown.infopitt.eduepfl.ch. Deuterium labeling is also increasingly employed in pharmaceutical research to modify metabolic stability and pharmacokinetic properties of drugs nih.govresearchgate.netsimsonpharma.com.
Overview of Propyne (B1212725) Isotopic Variants in Chemical Science
Propyne (methylacetylene), a simple alkyne with the chemical formula C₃H₄, serves as a fundamental building block and a subject of study in various chemical transformations. Isotopic labeling of propyne allows for detailed investigations into reactions involving its triple bond or methyl group. While propyne itself has three distinct hydrogen atoms (two on the methyl group and one at the alkyne terminus), isotopic variants can be synthesized to probe specific reaction sites.
1-Deuterioprop-1-yne (CH₃C≡CD) is one such variant, where the terminal hydrogen atom has been replaced by deuterium. This specific labeling is particularly useful for studying reactions that involve the terminal alkyne proton, such as deprotonation, metal-catalyzed additions, or cycloadditions where the terminal position is reactive. Other potential isotopic variants could include deuteration on the methyl group (e.g., CH₂DC≡CH or CHD₂C≡CH) or multiple deuterations.
Research involving deuterated alkynes often focuses on understanding reaction mechanisms, particularly in catalysis and organic synthesis. For instance, studies on the kinetic isotope effects in the reactions of alkynes can reveal the role of the triple bond and its substituents in the transition state acs.orgacs.orgrsc.orgresearchgate.netresearchgate.net. The transhydrogenation of propyne, for example, has been studied using isotopic labels to elucidate reaction pathways involving propane (B168953) and propene researchgate.net. While specific detailed research findings or data tables directly featuring this compound are not extensively detailed in the provided search results, the general principles of deuterium labeling in alkyne chemistry are well-established and applicable.
Table of Compound Names
| Common Name | Chemical Formula | IUPAC Name |
| Propyne | C₃H₄ | Prop-1-yne |
| This compound | C₃H₃D | This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-deuterioprop-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4/c1-3-2/h1H,2H3/i1D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWATHDPGQKSAR-MICDWDOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C#CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
41.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for the Preparation of 1 Deuterioprop 1 Yne
Regioselective Deuteration Strategies in Alkyne Synthesis
The primary challenge in synthesizing 1-deuterioprop-1-yne is the regioselective deuteration of the terminal alkyne C-H bond without affecting other positions in the molecule. Several catalytic and non-catalytic strategies have been developed to address this.
Transition-metal catalysis is a prominent approach for the deuteration of terminal alkynes. mdpi.com Copper-based catalysts have proven particularly effective. One reported method employs an air-stable copper(I) complex, [Cu(DABAnis)2]BF4, which facilitates the deuteration of a wide array of mono-substituted alkynes. mdpi.com This method utilizes technical grade acetone-d6 (B32918) as the deuterium (B1214612) source and proceeds under mild conditions, demonstrating high functional group tolerance. mdpi.com The reaction is highly regioselective, targeting the acidic terminal alkyne proton. Another copper-catalyzed approach involves transfer deuteration using deuterium sources like dimethoxy(methyl)silane-d1 and 2-propanol-OD. marquette.edu
Palladium-based systems also offer excellent regioselectivity. A palladium membrane reactor utilizing heavy water (D₂O) as the deuterium source has been shown to deuterate various alkyne substrates in high yields (>85%) and with significant deuterium incorporation. ubc.ca This electrochemical method allows for precise control over the reaction by modulating the applied electric current. ubc.ca Additionally, photocatalytic methods using a palladium co-catalyst on a KPCN semiconductor can generate deuterium from D₂O to deuterate terminal and internal alkynes. marquette.edu
Beyond copper and palladium, iridium-pincer complexes have been used for the transfer deuteration of unsaturated C-C bonds, including alkynes, using deuterated ethanol (B145695) as the deuterium source. marquette.edu Furthermore, transition-metal-free methods have emerged as a practical alternative. A reaction using sodium dispersions as an electron donor and deuterated ethanol (EtOD-d₁) as the deuterium source achieves the reductive deuteration of terminal alkynes with high selectivity and excellent deuterium incorporation. acs.org This method is noted to be highly dependent on the solvent, with n-hexane providing a unique enhancement to the process. acs.org
These strategies underscore the focus on activating the terminal C-H bond of the alkyne, allowing for its specific replacement with a deuterium atom.
Isotopic Labeling Techniques for Prop-1-yne Derivatives
The synthesis of this compound is fundamentally an exercise in isotopic labeling. The techniques employed revolve around the use of a deuterium source and a method to facilitate the hydrogen/deuterium (H/D) exchange at the desired position. This direct H/D exchange is a distinct and advantageous strategy for deuterium labeling. thieme-connect.com
A variety of deuterium sources are utilized, with their selection often depending on the chosen catalytic system and desired reaction conditions.
Heavy Water (D₂O): D₂O is an economical and common deuterium source. thieme-connect.com It is used in palladium-catalyzed electrochemical deuteration ubc.ca, copper-catalyzed azide-alkyne cycloaddition reactions acs.org, and rhodium-catalyzed transfer deuterations. marquette.edu
Deuterated Solvents: Solvents can act as the deuterium source. Technical grade acetone-d6 has been successfully used in copper-catalyzed deuterations, offering a readily available and effective option. mdpi.com Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) has also been shown to be the origin of the deuterium atom in certain reactions. rsc.org
Deuterated Alcohols: Deuterated ethanol (C₂D₅OD or EtOD-d₁) serves as the deuterium source in iridium-catalyzed transfer deuterations and in transition-metal-free methods using sodium dispersions. marquette.eduacs.org Methanol-d (MeOD) and deuterated acetic acid (AcOD) are also viable alternatives. marquette.edu
Other Deuterium Donors: Deuterated silanes, such as dimethoxy(methyl)silane-d1, have been employed in copper-catalyzed transfer deuteration. marquette.edu Deuterated hypophosphite with a Pd/C catalyst represents another option for the transfer deuteration of alkynes. marquette.edu
The core of these techniques is the activation of the terminal C-H bond of propyne (B1212725), making the proton susceptible to exchange with a deuteron (B1233211) from the chosen source. This can be achieved through the formation of an organometallic intermediate with catalysts like copper or palladium, or via a single electron transfer mechanism in metal-free systems. mdpi.comacs.org
Optimization of Deuterium Incorporation Efficiency
Achieving a high percentage of deuterium incorporation is critical for the utility of any synthetic method for this compound. Several factors influence the efficiency of this process, including the catalyst, deuterium source, and reaction conditions.
The choice of catalyst and ligand system is paramount. For instance, a copper(I) complex with a di(1-adamantyl)-2-anisyl-2,2′-bipyridine (DABAnis) ligand has been shown to produce excellent deuterium incorporation (>95%) in the deuteration of various terminal alkynes using acetone-d6. mdpi.com Similarly, an electrochemical palladium membrane reactor achieved over 90% deuterium incorporation from D₂O. ubc.ca The efficiency in this system can be fine-tuned by adjusting the electrical current; for example, increasing the current can increase the rate of the reaction. ubc.ca
The deuterium source and its concentration also play a significant role. In copper-catalyzed azide-alkyne cycloaddition reactions, carrying out the reaction in a biphasic medium of CH₂Cl₂/D₂O leads to high levels of deuterium incorporation. acs.org A study conducted in an equimolar mixture of H₂O and D₂O showed a 2.7 times greater incorporation of hydrogen compared to deuterium, highlighting the importance of using a high concentration of the deuterated reagent to maximize incorporation. acs.org
Reaction conditions such as solvent and temperature are also key variables for optimization. In the transition-metal-free deuteration of terminal alkynes, n-hexane was identified as a uniquely effective solvent for the sodium dispersion/EtOD-d₁ system. acs.org For copper-catalyzed reactions, temperatures around 80 °C for 16 hours have been used to achieve high incorporation on a gram scale. mdpi.com
The following table summarizes the performance of several advanced methods for the deuteration of terminal alkynes, which are applicable to the synthesis of this compound.
| Catalyst/Reagent | Deuterium Source | Substrate Example | Yield | Deuterium Incorporation | Reference |
| [Cu(DABAnis)2]BF4 | Acetone-d6 | N-Propargylic phthalamide | >95% (conversion) | >95% | mdpi.com |
| Palladium Membrane | D₂O | Phenylacetylene | >99% | >90% | ubc.ca |
| Palladium Membrane | D₂O | Generic Alkynes | >85% | >90% | ubc.ca |
| Sodium Dispersion | EtOD-d₁ | Various Terminal Alkynes | High | Excellent | acs.org |
| CuSO₄/Na Ascorbate | D₂O | Alkynes (in CuAAC) | Good | High | acs.org |
Comprehensive Spectroscopic Characterization and Molecular Structure Elucidation of 1 Deuterioprop 1 Yne
Vibrational Spectroscopy Investigations of 1-Deuterioprop-1-yne
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers critical insights into the molecular structure and bonding of this compound by probing its vibrational modes. These methods are essential for identifying functional groups and understanding the dynamic behavior of the molecule.
Infrared (IR) Spectroscopic Analysis of Vibrational Modes
Infrared spectroscopy is highly effective in identifying molecular vibrations that involve a change in the dipole moment. For this compound (CH₃-C≡CD), characteristic absorption bands are expected for the various functional groups. The terminal C-D stretching vibration is a key feature, typically appearing in the region of 2600-2700 cm⁻¹. The internal alkyne C≡C stretching mode is also prominent, usually observed around 2100-2200 cm⁻¹, with its exact position influenced by the isotopic substitution. Additionally, vibrations associated with the methyl group (CH₃), such as C-H stretching, bending modes (e.g., scissoring, rocking, twisting), and methyl deformation, contribute to the complex IR spectrum. The presence of the deuterium (B1214612) atom will also lead to characteristic bending and rocking modes involving the C-D bond.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment for this compound |
| C-D Stretch | 2600–2700 | ν(C-D) |
| C≡C Stretch | 2100–2200 | ν(C≡C) |
| CH₃ Asymmetric Stretch | 3000–3100 | νₐ(CH₃) |
| CH₃ Symmetric Stretch | 2850–2970 | ν<0xE2><0x82><0x95>(CH₃) |
| CH₃ Bending (Scissor) | 1450–1470 | δₐ(CH₃) |
| CH₃ Bending (Deform) | 1375–1400 | δ<0xE2><0x82><0x95>(CH₃) |
| C-D Bending (Out-of-plane) | 500–700 | δ(C-D) |
| C≡C-D Bending | 500–700 | δ(C≡C-D) |
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment for this compound |
| C≡C Stretch | 2100–2200 | ν(C≡C) |
| CH₃ Symmetric Stretch | 2850–2970 | ν<0xE2><0x82><0x95>(CH₃) |
| CH₃ Bending (Scissor) | 1450–1470 | δₐ(CH₃) |
| CH₃ Rocking | 1000–1100 | ρ(CH₃) |
| C-D Stretch | 2600–2700 | ν(C-D) |
Analysis of Deuterium Isotope Effects on Vibrational Frequencies
The substitution of hydrogen with deuterium in this compound leads to significant and predictable changes in vibrational frequencies, a phenomenon known as the kinetic isotope effect. The most pronounced effect is observed in the stretching vibration involving the deuterium atom. The C-D stretching frequency is generally lower than the corresponding C-H stretching frequency due to the increased mass of deuterium compared to protium. For example, the C-D stretch is expected to appear at approximately 70-75% of the frequency of the analogous C-H stretch. This shift is primarily governed by the harmonic oscillator approximation, where the vibrational frequency is proportional to the square root of the reduced mass. Furthermore, isotopic substitution can also influence other vibrational modes, particularly those involving the C-D bond in bending or rocking motions, and can cause subtle shifts in modes not directly involving the deuterium atom due to changes in molecular symmetry and anharmonic coupling.
Rotational Spectroscopy Studies of this compound
Rotational spectroscopy, particularly microwave spectroscopy, provides highly precise information about the three-dimensional structure of molecules by analyzing the absorption or emission of microwave radiation that induces transitions between rotational energy levels.
Microwave Spectroscopy for Precise Molecular Geometry Determination
Microwave spectroscopy is a powerful tool for determining the precise molecular geometry of gaseous molecules. The technique relies on the absorption of microwave radiation by molecules that possess a permanent electric dipole moment. For this compound, the asymmetry introduced by the methyl group and the C-D bond results in a complex rotational spectrum characteristic of an asymmetric top molecule. By identifying and assigning specific rotational transitions (e.g., K-doublets, or transitions within different rotational ladders), the rotational constants (A, B, and C) can be accurately determined. These constants are directly related to the molecule's moments of inertia, which in turn are dependent on the masses of the atoms and their positions in space. Through detailed analysis and fitting of the observed spectral lines, accurate bond lengths and bond angles can be derived, providing a highly accurate picture of the molecule's equilibrium geometry.
Derivation of Rotational Constants and Moments of Inertia
The rotational constants (A, B, C) are inversely proportional to the principal moments of inertia (I<0xE2><0x82><0x90>, I<0xE2><0x82><0x91>, I<0xE2><0x82><0x92>) of a molecule. These moments of inertia are calculated based on the atomic masses and their coordinates within the molecular frame. For this compound, the microwave spectrum allows for the experimental determination of these constants, which are typically reported in units of frequency (e.g., GHz or MHz). The derived rotational constants are then used to calculate the moments of inertia, providing quantitative data on the distribution of mass within the molecule. These values are fundamental for understanding the molecule's rotational behavior and for refining its structural parameters.
| Rotational Constant | Value (GHz) | Moment of Inertia (amu Ų) |
| A | [Value A] | [Value I<0xE2><0x82><0x90>] |
| B | [Value B] | [Value I<0xE2><0x82><0x91>] |
| C | [Value C] | [Value I<0xE2><0x82><0x92>] |
Note: Specific numerical values for rotational constants and moments of inertia ([Value A], [Value B], [Value C], [Value I<0xE2><0x82><0x90>], [Value I<0xE2><0x82><0x91>], [Value I<0xE2><0x82><0x92>]) would be populated from specific experimental data found in scientific literature.
Compound List:
this compound
Hyperfine Structure Analysis in Rotational Spectra
Rotational spectroscopy probes the quantized rotational energy levels of molecules. Hyperfine structure arises from the interaction of nuclear spins with the molecular magnetic field and electric quadrupole moments. Deuterium (²H) possesses a nuclear spin of I=1 and a significant electric quadrupole moment, which can lead to observable splittings in rotational spectra. These splittings are sensitive to the distribution of electron density and the molecular environment.
While detailed studies specifically analyzing the hyperfine structure of this compound's rotational spectrum were not found in the reviewed literature, general principles apply. The presence of the deuterium nucleus with its spin and quadrupole moment would influence the rotational energy levels, causing characteristic splittings. These splittings are typically analyzed using molecular constants that describe the interactions between the nuclear spin and the molecular rotation, as well as the nuclear electric quadrupole interaction. For diatomic molecules like HD and D₂, hyperfine structure analysis has been crucial for determining nuclear quadrupole moments and testing fundamental physics princeton.eduscispace.comchemicalbook.com. The analysis of such structures in polyatomic molecules like this compound would similarly involve fitting observed spectral lines to theoretical models that account for these nuclear spin interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic environments of atomic nuclei. The introduction of deuterium into propyne (B1212725) significantly impacts its NMR spectra, particularly in ¹H and ¹³C NMR, and allows for direct observation via ²H NMR.
Deuterium (²H or D) is an isotope of hydrogen with a nuclear spin of I=1. Like ¹H, ²H nuclei possess a magnetic dipole moment and can be observed using NMR spectroscopy. However, ²H NMR typically exhibits broader signals compared to ¹H NMR due to quadrupolar relaxation, and its sensitivity is lower compoundchem.comchemistrysteps.commdpi.com.
The chemical shift range for ²H NMR is similar to that of ¹H NMR. For this compound, the ²H nucleus is attached to a sp-hybridized carbon atom (C≡C-D). While specific experimental data for this compound is limited in the searched literature, the chemical shift of a terminal alkyne C-D bond is expected to be in a region characteristic of acetylenic carbons, typically around 2-3 ppm, similar to the proton in propyne wikipedia.orgox.ac.uk. Deuterium-deuterium (²H-²H) coupling is generally not observed due to the nature of the ²H nucleus compoundchem.comchemistrysteps.com. However, proton-deuterium (¹H-²H) coupling can be observed, though it is typically smaller than ¹H-¹H coupling.
| Property | Value/Description | Notes |
| Nucleus | Deuterium (²H or D) | Nuclear spin I=1 |
| Chemical Shift Range | Similar to ¹H NMR (approx. 0-10 ppm for organic) | Specific value for C-D in alkyne not found for this compound. |
| Signal Appearance | Typically broad signals | Due to quadrupolar relaxation. |
| Sensitivity | Lower than ¹H NMR | Requires higher sample concentration or longer acquisition times. |
| Coupling (²H-²H) | Not typically observed | |
| Coupling (¹H-²H) | Can be observed, smaller than ¹H-¹H coupling |
In the ¹H NMR spectrum of this compound, the most significant change compared to unlabeled propyne is the absence of the signal corresponding to the terminal acetylenic proton (HC≡C-). This proton, which typically appears around 2-3 ppm in propyne wikipedia.orgox.ac.uk, is replaced by deuterium.
The methyl group protons (CH₃-) remain and are expected to exhibit spectral features similar to those in unlabeled propyne. These protons would likely appear as a doublet due to coupling with the acetylenic proton in unlabeled propyne. In this compound, this coupling is replaced by a ¹H-²H coupling, which would result in a triplet (2nI+1 rule, where n=1 deuterium, I=1 spin, so 211+1 = 3 peaks) if the coupling is resolved. However, ¹H-²H coupling constants are often smaller than ¹H-¹H coupling constants and may not always be resolved. Deuteration can also induce very minor isotopic shifts in the chemical shifts of nearby protons, but these effects are typically small and often negligible in routine ¹H NMR analysis compoundchem.combhu.ac.in.
| Feature | Propyne (CH₃C≡CH) | This compound (CH₃C≡CD) | Notes |
| Acetylenic Proton | Signal present (e.g., ~2-3 ppm), singlet/doublet | Signal absent | Deuterium replaces the proton. |
| Methyl Protons | Signal present, typically a doublet | Signal present, expected to be a triplet (due to ¹H-²H coupling) | Coupling constant may differ slightly from ¹H-¹H coupling. Chemical shift expected to be very similar. |
¹³C NMR spectroscopy is invaluable for structural elucidation, providing direct information about the carbon skeleton of a molecule. In this compound, the presence of deuterium can lead to subtle but measurable effects on the ¹³C NMR chemical shifts, known as isotopic perturbations or isotope shifts.
The primary effect of deuterium substitution on ¹³C NMR chemical shifts is an upfield shift for the carbon atom directly bonded to the deuterium. This phenomenon arises from the difference in zero-point vibrational energies between C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy, leading to a slightly shorter average bond length and altered vibrational modes, which in turn influences the electron distribution around the carbon nucleus. This effect is most pronounced for the carbon directly attached to the deuterium and diminishes rapidly for carbons further away through the molecular framework.
Based on studies of similar deuterated alkanes, the isotope shift for a directly bonded carbon can be in the range of -0.03 to -0.05 ppm per deuterium atom.
| Carbon Position | Expected ¹³C Chemical Shift (ppm) for Propyne | Expected ¹³C Chemical Shift (ppm) for this compound | Expected Isotope Shift (ppm) | Notes |
| C1 (C≡C-D) | ~70-90 | ~70-90 (with small upfield shift) | ~ -0.03 to -0.05 | Directly bonded to deuterium |
| C2 (CH₃-C≡) | ~80-90 | ~80-90 (negligible shift) | ~ 0 | Further from deuterium |
| C3 (CH₃-) | ~5-15 | ~5-15 (negligible shift) | ~ 0 | Furthest from deuterium |
Note: Specific ¹³C NMR chemical shifts for propyne were not found in the literature search. The values provided are typical ranges for alkynyl and methyl carbons in similar molecules.
Theoretical and Computational Investigations into the Electronic Structure and Dynamics of 1 Deuterioprop 1 Yne
Quantum Chemical Approaches to Molecular Properties
Quantum chemical methods are fundamental to understanding the electronic distribution and energetic landscape of molecules. These approaches are based on solving approximations of the Schrödinger equation to obtain molecular wavefunctions and energies.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. DFT methods approximate the electronic energy of a system as a functional of its electron density. For 1-Deuterioprop-1-yne, DFT is extensively used for optimizing molecular geometries and calculating ground-state energies.
Molecular Geometry Optimization : DFT calculations, employing various functionals (e.g., B3LYP, GGA) and basis sets (e.g., 6-31G(d), cc-pVTZ), are routinely used to determine the equilibrium bond lengths, bond angles, and dihedral angles that define the molecule's structure acs.orggoogle.comajol.infoyoutube.comresearchgate.net. These optimizations involve minimizing the total energy of the molecule with respect to its atomic coordinates. For this compound, this would yield precise values for the C-C, C≡C, C-H, and C-D bond lengths, as well as the angles around the methyl group and the linearity of the alkyne moiety.
Energy Calculations : Beyond geometry, DFT provides accurate total energies, enthalpies, and Gibbs free energies. These energetic parameters are crucial for understanding molecular stability, predicting reaction energetics, and characterizing transition states ajol.infonih.gov. For this compound, DFT can predict the energy difference between different conformers (if any) or the energy associated with specific vibrational modes.
Table 4.1.2: Representative Computational Outputs for Molecular Geometry and Energy (Illustrative)
| Parameter | Method/Basis Set (Example) | Value (Illustrative) | Reference Type |
| C-C Bond Length | DFT/B3LYP/6-31G(d) | ~1.47 Å | youtube.com |
| C≡C Bond Length | DFT/B3LYP/6-31G(d) | ~1.20 Å | youtube.com |
| C-H Bond Length | DFT/B3LYP/6-31G(d) | ~1.09 Å | youtube.com |
| C-D Bond Length | DFT/B3LYP/6-31G(d) | ~1.08 Å | (Inferred) |
| H-C-H Angle | DFT/B3LYP/6-31G(d) | ~109.5° | youtube.com |
| Total Energy | DFT/B3LYP/6-31G(d) | -40.xxx Hartree | youtube.com |
Note: The values presented in this table are illustrative, based on typical calculations for similar molecules like methane (B114726) youtube.com and general propyne (B1212725) properties nih.gov, and are not specific experimental or computational data for this compound derived from the provided snippets. Actual values would require dedicated calculations.
Computational methods are vital for predicting the spectroscopic fingerprints of molecules, aiding in their identification and characterization.
Vibrational Frequencies (IR/Raman) : By calculating the second derivatives of the energy with respect to atomic positions (Hessian matrix), vibrational frequencies can be predicted. These harmonic frequencies are often scaled by empirical factors to better match experimental infrared (IR) and Raman spectra acs.orgresearchgate.netnist.govnih.gov. For this compound, these calculations would predict the characteristic stretching and bending modes, including the C≡C stretch, C-H and C-D stretches, and methyl group vibrations. The isotopic substitution of hydrogen with deuterium (B1214612) significantly shifts the vibrational frequencies, particularly for modes involving the C-D bond, providing a distinct spectral signature researchgate.netnih.govresearchgate.net.
Transition Energies (UV-Vis) : Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict electronic excitation energies, which correspond to absorption bands in UV-Visible spectroscopy. These calculations help in understanding the molecule's electronic transitions and its behavior under photoexcitation researchgate.net.
Table 4.1.3: Predicted Spectroscopic Parameters for this compound (Illustrative)
| Spectroscopic Parameter | Computational Method (Example) | Typical Range/Value | Reference Type |
| C≡C Stretch Frequency | DFT/B3LYP | ~2100-2200 cm⁻¹ | researchgate.netnih.gov |
| C-H Stretch Frequency | DFT/B3LYP | ~3000-3100 cm⁻¹ | researchgate.netnih.gov |
| C-D Stretch Frequency | DFT/B3LYP | ~2200-2300 cm⁻¹ | researchgate.netnih.gov |
| Methyl CH₃ Symmetric Stretch | DFT/B3LYP | ~2850-2950 cm⁻¹ | researchgate.netnih.gov |
| Electronic Transitions | TD-DFT | eV range | researchgate.net |
Note: The values presented in this table are illustrative, based on typical calculations for similar molecules and general alkyne vibrational frequencies researchgate.netnih.gov, and are not specific computational data for this compound derived from the provided snippets. Actual values would require dedicated calculations.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a temporal perspective on molecular behavior, allowing researchers to study how molecules move and evolve over time.
MD simulations can track the trajectories of atoms in a molecule over time, based on forces derived from a potential energy function. For this compound, these simulations can reveal details about intramolecular vibrational energy redistribution (IVR) and the dynamics of specific vibrational modes researchgate.netaip.orgosti.gov. By simulating the system's evolution, researchers can observe how energy initially deposited into one vibrational mode, such as a C-H or C-D stretch, propagates to other modes. This is particularly relevant for understanding energy flow following photoexcitation or chemical reaction initiation researchgate.netaip.org. Techniques like analyzing vibrational correlation functions or power spectra derived from MD trajectories can quantify these dynamic processes osti.gov.
Elucidation of Reaction Mechanisms and Kinetic Isotope Effects Involving 1 Deuterioprop 1 Yne
Fundamental Principles of Chemical Kinetics with Isotopic Substitution
The kinetic isotope effect is formally defined as the ratio of the rate constant for the reaction with the lighter isotope (kₗ) to the rate constant for the reaction with the heavier isotope (kₕ). For deuterium (B1214612) substitution, this is expressed as KIE = kₗ/kₕ. wikipedia.org The origin of this effect is quantum mechanical and lies in the difference in zero-point vibrational energy (ZPE) between bonds to different isotopes. utdallas.edugmu.edu
A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower fundamental vibrational frequency compared to the corresponding carbon-protium (C-H) bond. youtube.com This results in the C-D bond having a lower ZPE. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated compound if this bond is broken in the rate-determining step. libretexts.org Isotopic substitution does not alter the electronic potential energy surface of the reaction. princeton.edu The mass-dependent vibrational frequencies are the primary cause of the observed kinetic effects. princeton.edu
The magnitude of the KIE is most pronounced when the relative mass change is large. The substitution of deuterium for protium doubles the atomic mass, leading to significant KIEs, typically with kH/kD values ranging from 6 to 10 for primary effects. wikipedia.org In contrast, substituting carbon-12 with carbon-13 results in a much smaller mass increase and a correspondingly smaller KIE, often around 1.04. wikipedia.org
Primary Deuterium Kinetic Isotope Effects (DKIEs) in Hydrogen Transfer Reactions
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed during the rate-determining step of the reaction. libretexts.orglibretexts.orggmu.edu In the context of 1-deuterioprop-1-yne, a primary DKIE would be evident in reactions where the acetylenic C-D bond is cleaved in the slowest step, such as in a deprotonation reaction. The presence of a significant primary DKIE (typically kH/kD > 2) is strong evidence that the hydrogen transfer is, at least in part, rate-limiting. nih.gov
The magnitude of the primary DKIE is influenced by the nature of the transition state. According to the Hammond postulate, the transition state structure is most similar to the species (reactant or product) that it is closest to in energy. princeton.edu For thermoneutral reactions, the transition state is often symmetric, leading to a maximal KIE. In contrast, for highly exothermic or endothermic reactions, the transition state resembles the starting material or product, respectively, resulting in a smaller KIE. princeton.edu
Primary DKIEs can be determined experimentally by comparing the reaction rates of the undeuterated and deuterated reactants under identical conditions. This can be achieved through separate experiments or, more accurately, through competition experiments where a mixture of the isotopic molecules is allowed to react.
A common method involves using Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the product ratios. nih.gov For instance, in a reaction where a hydron is incorporated from solvent water, conducting the reaction in a 50:50 mixture of H₂O and D₂O allows for the determination of the primary DKIE from the ratio of -H and -D labeled products. nih.gov Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique used to detect mass changes and determine the extent of isotopic incorporation in products, thereby allowing for the calculation of the KIE. libretexts.org
Table 1: Representative Primary DKIE Values for C-H Bond Cleavage
| Reaction Type | Substrate | kH/kD | Reference |
|---|---|---|---|
| E2 Elimination | 2-Bromopropane | 6.7 | libretexts.org |
| Bromination (rate-det. enolization) | Acetone | 7.0 | libretexts.org |
This table provides illustrative data for well-studied reactions to contextualize the magnitude of primary DKIEs. The specific DKIE for a reaction involving this compound would depend on the particular reaction conditions and mechanism.
The theoretical basis for primary DKIEs is rooted in transition state theory. The key principle is the change in zero-point energy between the ground state of the reactant and the transition state. princeton.edu In the ground state, the C-H or C-D bond has a characteristic stretching vibration and a corresponding ZPE. As the reaction proceeds to the transition state for a hydrogen transfer, this stretching motion evolves into a translational motion along the reaction coordinate. princeton.edugmu.edu
At the transition state, the bond is partially or fully broken, and the difference in ZPE between the C-H and C-D bonds is diminished or lost entirely. princeton.edu Since the C-D bond starts from a lower initial ZPE, the activation energy for the deuterated reactant (Eₐ,D) is higher than that for the protiated reactant (Eₐ,H). This difference in activation energy (Eₐ,D - Eₐ,H) is approximately equal to the difference in the ZPEs of the C-D and C-H bonds in the ground state. This leads to a slower reaction rate for the deuterated species, resulting in a "normal" KIE where kH/kD > 1. gmu.edu In some cases, quantum tunneling can lead to unusually large KIEs, as the lighter protium atom can "tunnel" through the activation barrier more readily than the heavier deuterium atom. utdallas.edu
Secondary Deuterium Kinetic Isotope Effects and Steric/Electronic Influences
Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken or formed in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally much smaller than primary KIEs, with typical values for deuterium substitution ranging from 0.8 to 1.4. wikipedia.orgprinceton.edu Despite their smaller magnitude, SKIEs provide valuable mechanistic information about changes in hybridization or the steric and electronic environment at the transition state. wikipedia.org
SKIEs are classified based on the position of the isotope relative to the reaction center:
α-SKIEs: Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, in a reaction where an sp³-hybridized carbon becomes sp²-hybridized in the transition state, a normal SKIE (kH/kD > 1, typically 1.1-1.2) is observed. This is because the C-H out-of-plane bending vibration becomes less restricted (weaker force constant) in the sp²-like transition state. Conversely, a change from sp² to sp³ results in an inverse SKIE (kH/kD < 1, typically 0.8-0.9). princeton.edugmu.edu
β-SKIEs: Involve isotopic substitution at a position adjacent to the reaction center. These effects are often attributed to hyperconjugation, where the C-H or C-D bond's sigma electrons help stabilize an adjacent developing positive charge or empty p-orbital in the transition state. libretexts.orgprinceton.edu Since a C-H bond is weaker and a better electron donor than a C-D bond, the protiated compound is stabilized more effectively, leading to a faster reaction and a normal SKIE (kH/kD ≈ 1.1-1.2). princeton.edu
Steric and electronic factors of substituents on the alkyne can significantly influence reaction pathways and, consequently, any observed KIEs. nih.govresearchgate.netrsc.org Bulky substituents can hinder the approach of a reagent, affecting the geometry of the transition state. nih.gov Electron-donating or withdrawing groups can alter the electron density of the C≡C triple bond, influencing its reactivity towards electrophiles or nucleophiles and affecting the stability of intermediates or transition states. researchgate.netrsc.org For this compound, the methyl group's electronic properties and the linear geometry of the alkyne function are key factors in its reactivity.
Unimolecular and Bimolecular Reaction Pathways of Deuterated Alkynes
Deuterated alkynes, including this compound, can undergo a variety of unimolecular and bimolecular reactions common to alkynes, such as addition, dehydrohalogenation to form the alkyne, and metal-catalyzed transformations. libretexts.orgwikipedia.org
Unimolecular Reactions: True unimolecular reactions for a small molecule like this compound are less common but can include isomerization to an allene (propadiene) under specific, often high-energy, conditions. The study of such reactions could reveal secondary KIEs if bonds to deuterated centers change their hybridization or steric environment in the transition state.
Bimolecular Reactions: These are more prevalent and include electrophilic additions and nucleophilic reactions. In the electrophilic addition of a reagent like HBr, the reaction proceeds via a vinylic carbocation intermediate. libretexts.org If the cleavage of the acetylenic C-D bond in this compound were part of the rate-determining step, a primary KIE would be expected. However, in typical electrophilic additions to alkynes, the rate-determining step is the attack on the pi system, and any KIE at the acetylenic position would likely be a small secondary effect reflecting changes at that position in the transition state. libretexts.orgmsu.edu Bimolecular elimination reactions (E2) to form alkynes are well-known to exhibit large primary KIEs when the C-H/C-D bond is broken in the concerted rate-determining step. libretexts.org
Radical reactions proceed through a three-stage mechanism: initiation, propagation, and termination. chemistrysteps.comlumenlearning.comyoutube.com
Initiation: This step involves the formation of radical species, typically through homolytic cleavage of a weak bond using heat or light. chemistrysteps.comlumenlearning.com An initiator like AIBN can be used to generate a chain-propagating radical. libretexts.org
Propagation: This is the "chain" part of the reaction where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. chemistrysteps.comlumenlearning.comlibretexts.org In reactions involving this compound, a key propagation step could be the abstraction of the deuterium atom by a radical (X•).
CH₃-C≡C-D + X• → CH₃-C≡C• + X-D
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical molecule. chemistrysteps.comlumenlearning.com
The study of DKIEs in the propagation steps of radical reactions involving this compound can therefore provide critical information about the transition state of the deuterium abstraction and confirm whether this step is rate-determining. chemistrysteps.com
Concerted vs. Stepwise Reaction Mechanisms in Alkyne Cycloadditions
Cycloaddition reactions involving alkynes, such as the dehydro-Diels-Alder reaction, serve as a relevant model for understanding the potential reactivity of this compound. Computational studies on the cycloadditions of enynes and diynes have shown that both concerted and stepwise (diradical) pathways are often energetically accessible. wikipedia.org The energy difference between the transition states for these two pathways can be small, sometimes only a few kcal/mol, making it challenging to definitively assign a mechanism without experimental evidence. wikipedia.org For some diyne cycloadditions, the potential energy surface can be relatively flat, suggesting that a stepwise mechanism may be competitive with, or even favored over, a concerted pathway. wikipedia.org
The distinction is critical as the stereochemical outcome of a reaction is often dictated by the mechanism. Concerted pericyclic reactions, governed by the principles of orbital symmetry, are typically stereospecific. Stepwise reactions, proceeding through intermediates that may have a longer lifetime, can allow for bond rotation and loss of stereochemical information.
Isotope Effects on Reaction Rates and Transition State Structures
Kinetic Isotope Effects (KIEs) are a powerful tool for probing the transition state of a reaction and can provide crucial evidence in distinguishing between concerted and stepwise mechanisms. escholarship.orgnih.gov The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (k_light) to that of the same molecule with a heavier isotope (k_heavy) at the same position. For deuterated compounds like this compound, this would be expressed as kH/kD.
The magnitude of the deuterium KIE is related to the change in the vibrational environment of the C-H(D) bond between the ground state and the transition state. nih.gov
Primary Kinetic Isotope Effect (PKIE): A significant PKIE (typically kH/kD > 2) is observed when the C-H(D) bond is broken or formed in the rate-determining step of the reaction. nih.gov The magnitude of the PKIE can provide insight into the symmetry of the transition state. A maximal KIE is often associated with a transition state where the hydrogen is symmetrically bonded between the donor and acceptor atoms.
Secondary Kinetic Isotope Effect (SKIE): A smaller SKIE (typically 0.7 < kH/kD < 1.5) is observed when the C-H(D) bond is not directly involved in bond breaking or formation but its vibrational frequencies are altered in the transition state. escholarship.org These effects are further classified as α or β depending on the position of the isotope relative to the reaction center.
In the context of this compound, measuring the KIE in a reaction where the deuterated acetylenic C-D bond is cleaved would be a direct probe of its involvement in the rate-determining step. For instance, in a hypothetical reaction where a base abstracts the deuterium, a large primary KIE would be expected.
If this compound were to participate in a cycloaddition reaction, the interpretation of the KIE would depend on the nature of the transition state. In a concerted mechanism, changes in the hybridization and bonding at the deuterated carbon as it transitions from sp to sp2 or sp3 character would be expected to result in a measurable secondary KIE. The magnitude and direction (normal, kH/kD > 1, or inverse, kH/kD < 1) of this SKIE would offer valuable information about the geometry and vibrational frequencies of the transition state. For a stepwise mechanism, the KIE would reflect the rate-determining step, which could be the formation of the initial intermediate or a subsequent step.
To provide a concrete analysis for this compound, the following hypothetical data table illustrates the type of information that would be necessary.
| Hypothetical Reaction Type | Reactant | Rate Constant (k) | kH/kD | Mechanistic Implication |
| Base-mediated H/D exchange | Propyne (B1212725) | kH | \multirow{2}{}{7.0} | C-H(D) bond cleavage is the rate-determining step (Primary KIE). |
| This compound | kD | |||
| [4+2] Cycloaddition | Propyne | kH | \multirow{2}{}{1.15} | C-H(D) bond is not broken but is perturbed in the transition state (Secondary KIE), suggesting a concerted or stepwise mechanism where the initial step is rate-determining. |
| This compound | kD |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Astrochemical Context and Interstellar Detection of Deuterated Prop 1 Yne Analogs
Abundance and Distribution of Deuterated Molecules in the Interstellar Medium
Deuterated molecules are found to be surprisingly abundant in the cold, dense regions of the interstellar medium (ISM), such as prestellar cores and protoplanetary disks. Their abundance ratios relative to their normal hydrogen-containing counterparts are often several orders of magnitude higher than the cosmic elemental deuterium-to-hydrogen (D/H) ratio of approximately 1.5 x 10⁻⁵. This phenomenon, known as deuterium (B1214612) fractionation, makes these molecules powerful tracers of cold interstellar environments.
Observations have revealed significant deuterium enrichment in a variety of molecules. For instance, in protoplanetary disks, disk-averaged abundance ratios for DCO⁺/HCO⁺ can range from approximately 0.02 to 0.06, and for DCN/HCN, from about 0.005 to 0.08. arxiv.org These values are substantially higher than the elemental D/H ratio and indicate active deuterium chemistry. The distribution of these molecules can also vary within a single disk, suggesting that multiple formation pathways may be at play depending on the local physical conditions. arxiv.org
While simple deuterated molecules are more commonly detected, more complex deuterated species have also been observed. The detection of doubly deuterated cyclopropenylidene (c-C₃D₂), an isomer of propyne (B1212725), in the starless core TMC-1 highlights the extent to which deuterium fractionation can proceed in cold environments. researchgate.net The presence of such molecules provides crucial data points for chemical models aiming to reconstruct the processes of molecular growth and complexity in the ISM. The relative abundances of different deuterated species can serve as a chemical clock, helping to determine the evolutionary stage of a molecular cloud.
Table 1: Observed Deuterium Fractionation in Selected Molecules
| Molecule Pair | Environment | Observed D/H Ratio |
|---|---|---|
| DCO⁺/HCO⁺ | Protoplanetary Disks | ~0.02 - 0.06 |
| DCN/HCN | Protoplanetary Disks | ~0.005 - 0.08 |
| N₂D⁺/N₂H⁺ | Cold Dense Cores | High |
| NH₂D/NH₃ | Cold Dense Cores | High |
This table provides examples of observed deuterium fractionation and is not exhaustive.
Mechanisms of Deuterium Fractionation in Cold Molecular Clouds
The enhanced abundance of deuterated molecules in cold (T ~ 10 K) and dense (n(H₂) > 10⁴ cm⁻³) molecular clouds is primarily driven by gas-phase ion-molecule reactions. arxiv.org The process is initiated by the reaction between the molecular hydrogen ion, H₃⁺, and hydrogen deuteride (B1239839) (HD), the main reservoir of deuterium.
Key Reaction: H₃⁺ + HD ⇌ H₂D⁺ + H₂ + ΔE
This reaction is slightly exothermic (ΔE/k ≈ 230 K), meaning the forward reaction is favored at low temperatures. At the frigid temperatures of cold molecular clouds, the reverse reaction is significantly suppressed. This leads to a high abundance of the deuterated ion H₂D⁺. arxiv.org
The efficiency of this initial fractionation step is further enhanced by the freeze-out of other molecules, particularly carbon monoxide (CO), onto the surfaces of dust grains. CO is a major destruction partner for H₃⁺ and its deuterated isotopologues. Its removal from the gas phase allows ions like H₂D⁺ to reach higher abundances. arxiv.orgarxiv.org
Once formed, H₂D⁺ can then transfer a deuteron (B1233211) to other neutral species, initiating a chain of reactions that leads to the deuteration of a wide range of molecules. For a hydrocarbon like prop-1-yne (CH₃CCH), a potential deuteration pathway could involve reactions with deuterated ions.
Example Deuteration Pathways:
Proton/Deuteron Transfer: A neutral molecule (M) can become deuterated through reactions with ions like H₂D⁺, D₂H⁺, and D₃⁺.
H₂D⁺ + M → MD⁺ + H₂
Dissociative Recombination: The resulting deuterated ion can then recombine with an electron, potentially forming a neutral deuterated molecule.
MD⁺ + e⁻ → D-bearing products
This process effectively channels deuterium from the main HD reservoir into a variety of observable molecules, making them sensitive probes of the cold, dense gas that is the cradle of star and planet formation. arxiv.org
Observational Astronomy Techniques for Molecular Identification
The identification and study of deuterated molecules in the interstellar medium rely on the techniques of molecular spectroscopy, primarily at radio and millimeter/submillimeter wavelengths. Molecules in the cold ISM rotate and vibrate at specific, quantized frequencies. When a molecule transitions from a higher energy rotational state to a lower one, it emits a photon with an energy corresponding exactly to the energy difference between the two states.
These spectral lines act as unique "fingerprints" for each molecule. By using large radio telescopes, such as the Atacama Large Millimeter/submillimeter Array (ALMA) and the Green Bank Telescope (GBT), astronomers can detect these faint signals from space. arxiv.org The precise frequency of the detected line identifies the molecule, while its intensity and shape provide information about the molecule's abundance, temperature, density, and kinematics in the region being observed.
The detection of deuterated species like 1-deuterioprop-1-yne requires:
Accurate Laboratory Frequencies: The rotational transition frequencies of the target molecule must be precisely measured in a laboratory setting. These measurements form the basis of spectral line catalogs used for astronomical searches.
Sensitive Telescopes: Powerful telescopes with high spectral resolution are needed to detect the weak emission lines from these often low-abundance species and to distinguish them from the spectral lines of other molecules.
Radiative Transfer Modeling: To translate the observed line intensities into physical parameters like column density and abundance, astronomers use sophisticated models that account for how radiation propagates through and interacts with the interstellar gas.
The vast majority of interstellar molecules, including deuterated species, have been identified through their rotational spectra in the microwave region. arxiv.org
Astrochemical Modeling of Deuterated Hydrocarbon Formation
Astrochemical models are essential tools for understanding the complex chemical processes that lead to the formation of deuterated molecules, including hydrocarbons, in space. These models simulate the chemical evolution of a region of space by solving a large network of chemical reactions over time, subject to specific physical conditions like temperature, density, and radiation field.
These networks, such as the UMIST Database for Astrochemistry, can include thousands of reactions involving hundreds of chemical species, both in the gas phase and on the surfaces of interstellar dust grains. qub.ac.uk For deuterium chemistry, these models must include:
Isotope-Specific Reactions: The network must contain reactions for both the normal and deuterated isotopologues of each species.
Spin-State Chemistry: For molecules like H₂ and H₃⁺ and their deuterated forms, the nuclear spin state (ortho/para) can significantly affect reaction rates at low temperatures and must be included for accurate modeling. arxiv.org
Gas-Grain Interactions: The models incorporate processes like the freeze-out of molecules onto dust grains, chemical reactions occurring on the grain surfaces, and various mechanisms for returning molecules to the gas phase (desorption).
By comparing the abundances of deuterated molecules predicted by these models with observational data, astrochemists can test their understanding of the underlying chemical pathways and constrain the physical conditions of the observed regions. arxiv.org For a molecule like this compound, models would likely include its formation through gas-phase ion-molecule reactions initiated by H₂D⁺ and potentially through reactions on the surfaces of icy dust grains, where hydrogenation and deuteration of precursor molecules can occur. researchgate.net
Implications for the Chemical Evolution of Protoplanetary Disks
Protoplanetary disks are the birthplaces of planets, and their chemical composition is the raw material from which planetary systems are built. The study of deuterated molecules within these disks provides crucial insights into their physical structure, chemical processing, and the origins of molecules that are eventually incorporated into planets, comets, and asteroids.
The deuterium enrichment of molecules is highly sensitive to the environment where they formed. arxiv.org Therefore, the D/H ratio in a particular molecule can act as a fossil record, indicating whether the molecule was formed in the current disk environment or inherited from the earlier, colder prestellar cloud phase. For instance, models suggest that for molecules on grain surfaces, singly deuterated species tend to retain the D/H ratio set in the parent molecular cloud, whereas multiply deuterated species are more affected by the chemistry within the disk itself. arxiv.org
Observing deuterated hydrocarbons and other complex organic molecules in disks is particularly important for understanding the origins of organic matter in our own Solar System. Comets and meteorites often show high levels of deuterium fractionation in their organic components, suggesting a link to the chemistry of the cold interstellar medium or the outer regions of the protosolar nebula. mdpi.com By studying the D/H ratios in molecules within protoplanetary disks, astronomers can trace the chemical lineage of organic material from interstellar clouds to the building blocks of planets, shedding light on the potential for prebiotic molecules to be delivered to young planets. aanda.org
Emerging Research Frontiers and Future Perspectives on 1 Deuterioprop 1 Yne
Advanced Spectroscopic Methodologies for Enhanced Resolution
The unique vibrational properties imparted by deuterium (B1214612) substitution make deuterated alkynes, including 1-Deuterioprop-1-yne, valuable tools in advanced spectroscopic techniques. The substitution of hydrogen with deuterium in the alkyne moiety results in a significant shift in its characteristic vibrational frequencies. Specifically, the C≡C stretching frequency of terminal alkynes, which typically appears in a Raman-silent region (1800–2600 cm⁻¹), shifts considerably upon deuteration. Studies on similar terminal alkynes have shown this shift to be approximately 135 cm⁻¹ rsc.orgacs.orgresearchgate.net. For instance, the C–H stretch of 1-hexyne (B1330390) is observed around 2120 cm⁻¹, while its deuterated analogue shows a C–D stretch at 1972 cm⁻¹ rsc.org. This substantial frequency difference allows for the simultaneous, distinct observation of both hydrogenated and deuterated species within the same sample using techniques like Raman microscopy rsc.org.
Furthermore, the application of high-resolution ²H Nuclear Magnetic Resonance (NMR) spectroscopy offers enhanced analytical capabilities. While ¹H NMR is a cornerstone of structural elucidation, ²H NMR can provide complementary information, including chemical shifts and spin-spin coupling constants that may not be readily observable in ¹H spectra researchgate.net. The incorporation of deuterium can also influence the splitting patterns in ¹H NMR spectra, for example, by altering the number of adjacent protons that cause splitting, or by causing the disappearance of signals from exchangeable protons (e.g., -OH to -OD) libretexts.org. Deuterated solvents, such as deuterated chloroform (B151607) (CDCl₃) or acetone-d₆, are routinely used in NMR spectroscopy to avoid signal overlap from the solvent msu.edu. The precise control over isotopic labeling, as in this compound, enables detailed mechanistic investigations through kinetic isotope effects (KIEs), where differences in reaction rates between isotopically substituted molecules provide insights into the rate-determining steps and transition states of chemical reactions chem-station.comchemrxiv.orgchemrxiv.orgmdpi.comprinceton.eduresearchgate.net.
Integration of Machine Learning in Computational Chemistry for Deuterated Systems
The burgeoning field of machine learning (ML) is revolutionizing computational chemistry, offering unprecedented speed and accuracy in predicting molecular properties and simulating complex systems. For deuterated compounds like this compound, ML models can be trained on data derived from quantum mechanical calculations or experimental measurements to predict various properties. This includes predicting vibrational spectra, NMR chemical shifts, and even the synthesizability of deuterated molecules researchgate.netmdpi.comarxiv.org.
ML algorithms can process vast datasets generated from quantum chemistry simulations or experimental results to identify complex structure-property relationships. For example, ML models are being developed to predict electronic couplings in molecular systems based on geometric orientations chemrxiv.org, and to accurately predict ¹H NMR chemical shifts with mean absolute errors below 0.10 ppm mdpi.com. The integration of ML with physics-based methods allows for the acceleration of computationally intensive tasks, such as calculating potential energy surfaces or simulating molecular dynamics, by orders of magnitude schrodinger.comacs.org. This synergy enables faster exploration of chemical space and more efficient design of molecules with tailored properties. Furthermore, ML is being applied to predict kinetic isotope effects (KIEs), providing a computational tool to aid in reaction mechanism elucidation researchgate.net. The development of platforms like MLatom 3 facilitates the creation of complex workflows that leverage ML to enhance typical computational chemistry simulations, including the prediction of vibrational spectra arxiv.org.
Novel Synthetic Applications of Deuterated Alkynes in Advanced Materials
Deuterium labeling is increasingly recognized for its ability to impart enhanced stability and unique properties to advanced materials. The C-D bond is stronger than the C-H bond, which can lead to improved photochemical stability and durability in materials used in optoelectronic devices, such as organic light-emitting diodes (OLEDs) chem-station.comtandfonline.comunam.mx. Deuterated liquid crystals, for instance, have demonstrated increased resistance to photodegradation compared to their protonated counterparts tandfonline.com.
This compound and other deuterated alkynes serve as versatile precursors for a range of deuterated compounds. Through hydrogenation, they can yield deuterated alkenes and alkanes, while cyclotrimerization can produce deuterated aromatic compounds . These deuterated building blocks are crucial for synthesizing deuterated molecules used in materials science, including polymers and functional materials unam.mxnih.gov. For example, electrochemical methods for the semihydrogenation of alkynes can produce Z-alkenes, which are valuable precursors for constructing novel functional materials, such as mechanofluorochromic compounds iu.edu. The ability to selectively introduce deuterium into specific molecular sites, as is possible with this compound, opens avenues for fine-tuning material properties and creating next-generation functional materials with enhanced performance and longevity.
Unexplored Reaction Chemistry and Catalysis with this compound
The unique reactivity and mechanistic insights offered by deuterium labeling continue to drive exploration in alkyne chemistry and catalysis. Deuterium labeling experiments are indispensable for dissecting complex reaction mechanisms, particularly in transition metal-catalyzed transformations of alkynes. For example, deuterium labeling has been instrumental in elucidating the mechanisms of hydroarylation reactions catalyzed by palladium and nickel, helping to distinguish between proposed pathways involving metal-hydride intermediates versus aryl-metal species acs.orgthieme-connect.com. Similarly, deuterium studies have confirmed radical mechanisms in reactions like hydrostibination of alkynes chemrxiv.orgchemrxiv.org.
Significant advancements have been made in developing catalytic systems for the selective deuteration of terminal alkynes, utilizing reagents such as Ru(II) pincer complexes, copper(I) complexes, and electrochemical methods mdpi.comrsc.orgrsc.orgacs.orgresearchgate.net. These methodologies allow for the efficient synthesis of mono-deuterated alkynes or further deuterated products like alkenes and alkanes mdpi.comresearchgate.netmarquette.eduresearchgate.net. The "alkyne zipper" reaction, for instance, has had its mechanism elucidated through deuterium labeling studies mdpi.com. The exploration of novel catalytic transformations involving this compound remains an active area, with potential to uncover new reaction pathways and develop more efficient synthetic methodologies. The application of these deuterated alkynes as mechanistic probes, or as starting materials for complex deuterated molecules, highlights their ongoing importance in advancing synthetic organic chemistry.
Compound List
this compound
Deuterium oxide (D₂O)
Deuterated alkenes
Deuterated alkanes
Deuterated aromatics
1-Hexyne
6-Heptyn-1-ol
4-Ethynylbenzyl alcohol
Aryl alkynes
Terminal alkynes
Internal alkynes
Methanol
Methanol-d₄
Methanol-d₆
Benzene-d₆
Chloroform-d
Acetone-d₆
Acetonitrile-d₃
Tetradec-1-yne-d₁
Hexadec-1-yne-d₁
4-Methylpent-1-yne-d₁
Nitrosoarenes
Phenyl acetylene (B1199291)
p-substituted nitrosoarenes
p-substituted arylalkynes
Stibine hydrides
Stibine radicals
Organoboron reagents
Organosilicon compounds
Deuterated Liquid Crystals
Tris(8-hydroxyquinolinato) aluminum (Alq3)
TEMPO (2,2,6,6-tetramethylpiperidin-1-yl oxyl)
TEMPO+
Deutetrabenazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
